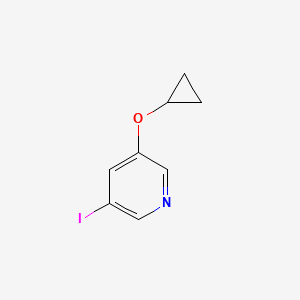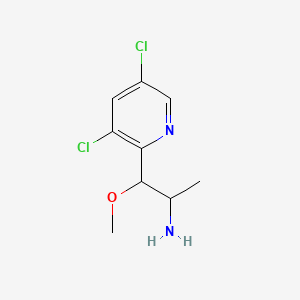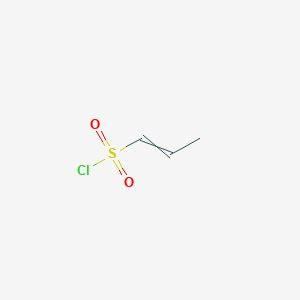
(E)-1-Propene-1-sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-ene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H5ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group (SO2) attached to a propene backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-1-ene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of propene sulfonic acid. The reaction typically requires the use of chlorinating agents such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In industrial settings, the production of prop-1-ene-1-sulfonyl chloride often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher efficiency and purity of the final product. The industrial process also includes purification steps such as distillation and crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions often involve halogens or hydrogen halides.
Oxidizing Agents: Oxidation reactions may use agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate salts.
Addition Products: Addition reactions can yield halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Products: Oxidation can lead to sulfonic acids, while reduction may produce sulfinic acids or thiols.
Applications De Recherche Scientifique
Prop-1-ene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: In biological research, it is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The reactivity of prop-1-ene-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the propene backbone also contributes to its reactivity, allowing for addition reactions with electrophiles. The sulfonyl group can stabilize adjacent carbanions, facilitating various transformations in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-ene-2-sulfonyl chloride: Similar in structure but with the sulfonyl group attached to a different carbon atom.
Acryloyl chloride: Contains a similar reactive chloride group but with a different backbone structure.
Methacryloyl chloride: Similar to acryloyl chloride but with an additional methyl group.
Uniqueness
Prop-1-ene-1-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of both the sulfonyl chloride group and the propene backbone. This dual reactivity makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C3H5ClO2S |
|---|---|
Poids moléculaire |
140.59 g/mol |
Nom IUPAC |
prop-1-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3 |
Clé InChI |
GZYRNGLILQCDRQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


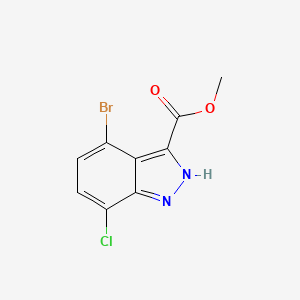
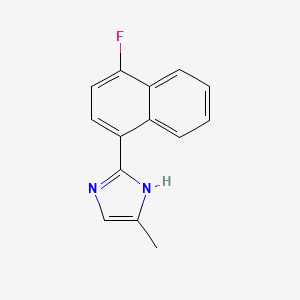
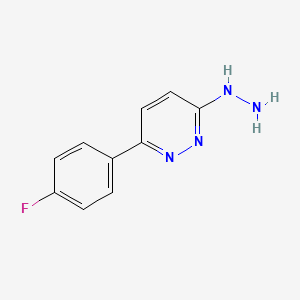
![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
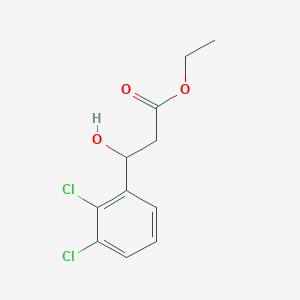
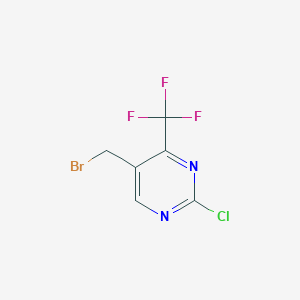
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)
![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)

